molecular formula C18H25N5O6 B11079534 5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate

5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate

Cat. No.: B11079534
M. Wt: 407.4 g/mol
InChI Key: YGXHUYJWEQYFFW-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is fascinating! Let’s break it down:

    Chemical Name: 5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate

    Molecular Formula: C₁₉H₂₄N₆O₆

    CAS Number: Not provided in the search results

The compound belongs to the purine family and contains a furan ring. It combines a purine base (adenine-like) with a tetrahydrofuran ring and an isobutyrylamino group. Its complex structure suggests potential biological activity.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes could modify the purine ring or the furan moiety.

    Reduction: Reduction reactions might target functional groups like the carbonyl in the isobutyrylamino group.

    Substitution: Substituents on the purine ring could be replaced by other groups.

    Common Reagents: These would depend on the specific reaction. For example, oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

    Major Products: These would vary based on reaction conditions. Potential products include derivatives of the purine ring or modified furan structures.

Scientific Research Applications

Researchers explore this compound’s applications across various fields:

    Chemistry: Investigating its reactivity, stability, and potential as a building block for more complex molecules.

    Biology: Studying its interactions with enzymes, receptors, or nucleic acids.

    Medicine: Assessing its pharmacological properties, such as antiviral or anticancer effects.

    Industry: Exploring its use in drug development or materials science.

Mechanism of Action

The compound’s mechanism likely involves interactions with cellular components. It could affect DNA replication, protein synthesis, or signaling pathways. Specific molecular targets remain to be elucidated.

Properties

Molecular Formula

C18H25N5O6

Molecular Weight

407.4 g/mol

IUPAC Name

[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] 2-methylpropanoate

InChI

InChI=1S/C18H25N5O6/c1-8(2)15(25)21-18-20-14-13(16(26)22-18)19-7-23(14)12-5-10(11(6-24)28-12)29-17(27)9(3)4/h7-12,24H,5-6H2,1-4H3,(H2,20,21,22,25,26)

InChI Key

YGXHUYJWEQYFFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C(C)C

Origin of Product

United States

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